molecular formula C11H13N3O2S B12891069 3-(4-Methoxyphenyl)-4-methyl-5-(methylsulfinyl)-4H-1,2,4-triazole CAS No. 116850-68-1

3-(4-Methoxyphenyl)-4-methyl-5-(methylsulfinyl)-4H-1,2,4-triazole

Cat. No.: B12891069
CAS No.: 116850-68-1
M. Wt: 251.31 g/mol
InChI Key: HIKKEGKGIDBBOI-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-4-methyl-5-(methylsulfinyl)-4H-1,2,4-triazole is a synthetic 1,2,4-triazole derivative of significant interest in medicinal chemistry research. The 1,2,4-triazole scaffold is recognized as a privileged structure in drug discovery due to its ability to interact with diverse biological targets . This particular compound features a methoxyphenyl group and a methylsulfinyl moiety, which may enhance its solubility and potential for specific molecular interactions. Researchers are investigating similar 1,2,4-triazole compounds for a wide spectrum of biological activities, including antifungal properties via inhibition of fungal cytochrome P450 enzymes , anticancer activity through mechanisms such as antitubulin polymerization , and antioxidant effects as free radical scavengers . The presence of the methylsulfinyl group is a key structural feature that may influence the compound's electronic properties and binding affinity, making it a valuable intermediate for developing enzyme inhibitors or for creating hybrid molecules with potential multifunctional activity. This product is intended for research purposes in laboratory settings only.

Properties

CAS No.

116850-68-1

Molecular Formula

C11H13N3O2S

Molecular Weight

251.31 g/mol

IUPAC Name

3-(4-methoxyphenyl)-4-methyl-5-methylsulfinyl-1,2,4-triazole

InChI

InChI=1S/C11H13N3O2S/c1-14-10(12-13-11(14)17(3)15)8-4-6-9(16-2)7-5-8/h4-7H,1-3H3

InChI Key

HIKKEGKGIDBBOI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1S(=O)C)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation generally follows these steps:

  • Step 1: Formation of substituted thiosemicarbazide or thiosemicarbazone intermediates
    Starting from substituted benzoyl chlorides (e.g., 4-methoxybenzoyl chloride), reaction with thiosemicarbazide yields acylthiosemicarbazides. These intermediates are crucial for ring closure to form the triazole core.

  • Step 2: Cyclization to 1,2,4-triazole-3-thiol derivatives
    The acylthiosemicarbazides undergo cyclization under basic or thermal conditions (e.g., reflux with sodium hydroxide or hydrazine hydrate) to form 1,2,4-triazole-3-thiol derivatives bearing the 4-methoxyphenyl substituent.

  • Step 3: S-alkylation and oxidation to introduce methylsulfinyl group
    The thiol group at position 5 is alkylated with methyl iodide or methyl bromide to form methylthio derivatives. Subsequent controlled oxidation (e.g., using hydrogen peroxide or m-chloroperbenzoic acid) converts the methylthio group to the methylsulfinyl group, yielding the target compound.

Specific Synthetic Routes

Step Reaction Type Reagents/Conditions Outcome
1 Acylation 4-Methoxybenzoyl chloride + thiosemicarbazide, base (e.g., NaOH) Formation of 4-methoxybenzoyl thiosemicarbazide intermediate
2 Cyclization Heating or reflux with hydrazine hydrate or NaOH in ethanol 3-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivative
3 S-Alkylation Methyl iodide or methyl bromide, base (e.g., K2CO3) 5-Methylthio substituted triazole
4 Oxidation H2O2 or m-CPBA, controlled temperature Conversion to 5-(methylsulfinyl) triazole (target compound)

This sequence is supported by literature on related triazole derivatives synthesis, where the thiol intermediate is a key precursor for further functionalization.

Alternative Methods and Variations

  • Microwave-assisted synthesis: Some studies report microwave irradiation to accelerate cyclization and ring closure steps, improving yields and reducing reaction times.

  • Use of substituted hydrazides: Instead of thiosemicarbazides, acyl hydrazides can be used to form the triazole ring, followed by sulfur incorporation and oxidation steps.

  • One-pot synthesis approaches: Attempts to combine cyclization and S-alkylation in a single step have been explored to streamline the process, though careful control of conditions is required to avoid side reactions.

Research Findings and Optimization

  • Yield and Purity: Optimized conditions for cyclization and oxidation yield the target compound with high purity (>95%) suitable for research applications.

  • Toxicity and Safety: In silico analyses indicate moderate to low toxicity for related triazole derivatives, supporting their potential for pharmaceutical development.

  • Pharmacokinetic Properties: SwissADME predictions suggest favorable pharmacokinetic profiles, including good absorption and bioavailability, which are influenced by the methoxyphenyl and methylsulfinyl substituents.

  • Reaction Conditions: Mild oxidation conditions are critical to avoid over-oxidation to sulfone derivatives, which can alter biological activity.

Summary Table of Preparation Methods

Method Aspect Description Key Reagents Notes
Starting Material 4-Methoxybenzoyl chloride, thiosemicarbazide 4-Methoxybenzoyl chloride, thiosemicarbazide Commercially available or synthesized
Cyclization Base or hydrazine hydrate reflux NaOH, hydrazine hydrate, ethanol Forms triazole-3-thiol intermediate
S-Alkylation Alkyl halide reaction Methyl iodide/bromide, K2CO3 Introduces methylthio group
Oxidation Controlled oxidation H2O2, m-CPBA Converts methylthio to methylsulfinyl
Alternative Techniques Microwave-assisted synthesis Microwave irradiation Reduces reaction time, improves yield

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-4-methyl-5-(methylsulfinyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other hydride donors.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of the corresponding sulfone derivative.

    Reduction: Formation of the corresponding sulfide derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of this compound is its antimicrobial activity . Research indicates that triazole derivatives exhibit significant effectiveness against various bacterial strains and fungi.

Case Studies:

  • Antibacterial Properties :
    • A study highlighted the compound's efficacy against Gram-positive and Gram-negative bacteria, showcasing its potential as an antibiotic agent. The mechanism involves interaction with bacterial enzymes, which disrupts their function .
    • Molecular docking studies have indicated strong binding affinities to bacterial targets, suggesting a robust mechanism for antibacterial action .
  • Antifungal Activity :
    • The compound has demonstrated effectiveness against common fungal pathogens, making it a candidate for treating fungal infections. In vitro tests have shown promising results against yeast-like fungi .

Antioxidant Properties

Research has also explored the antioxidant properties of 3-(4-Methoxyphenyl)-4-methyl-5-(methylsulfinyl)-4H-1,2,4-triazole. Compounds with triazole rings have been found to exhibit antioxidant activity, which can protect cells from oxidative stress and reduce the risk of chronic diseases .

Anticancer Potential

The potential anticancer properties of triazole derivatives have led to significant research efforts:

  • Mechanism of Action :
    • Triazoles have been identified as inhibitors of methionine aminopeptidase type II (MetAp2), which is involved in tumor growth regulation. This inhibition can lead to apoptosis in cancer cells .
  • Case Studies :
    • A series of synthesized triazole derivatives were tested against various cancer cell lines (e.g., leukemia, melanoma). Results indicated significant antiproliferative effects, suggesting their potential as therapeutic agents in oncology .

Agricultural Applications

In addition to medicinal uses, triazole compounds are also utilized in agriculture as fungicides. Their ability to inhibit fungal growth makes them valuable in protecting crops from fungal diseases.

Summary Table of Applications

Application TypeDescriptionRelevant Studies
AntimicrobialEffective against bacteria and fungi
AntioxidantProtects cells from oxidative damage
AnticancerInduces apoptosis via MetAp2 inhibition; effective against various cancers
Agricultural FungicideUsed to protect crops from fungal diseasesGeneral agricultural applications

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-4-methyl-5-(methylsulfinyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Substituent Variations at Position 5

Compound Substituent at Position 5 Key Properties/Bioactivity Reference
Target compound Methylsulfinyl (-S(O)CH₃) Moderate polarity; potential for hydrogen bonding and redox interactions.
3-(Thiophen-2-yl) analogs Thiophene (-C₄H₃S) Enhanced aromatic interactions; lower polarity. Anticancer and antimicrobial activities.
5-(Methylsulfonyl) derivatives Sulfonyl (-SO₂CH₃) High polarity and stability; used in anti-inflammatory and enzyme inhibition studies.
5-(Arylmethylthio) analogs (e.g., 6r, 6s) Benzylthio (-SCH₂C₆H₄X) Increased lipophilicity; improved membrane permeability. Antifungal activity.

Key Insight : Sulfinyl groups balance solubility and membrane penetration better than sulfides or sulfonates, making the target compound a candidate for optimizing pharmacokinetics .

Substituent Variations at Position 3

Compound Substituent at Position 3 Bioactivity Highlight Reference
Target compound 4-Methoxyphenyl Electron-donating; enhances antioxidant and antimicrobial activity via resonance.
3-(4-Chlorophenyl) analogs 4-Chlorophenyl Electron-withdrawing; increases oxidative stress in pathogens. Antiparasitic effects.
3-(Hydroxyphenyl) derivatives 2-Hydroxyphenyl Chelating ability; superior radical scavenging (e.g., DPPH assay IC₅₀ ~20 μM).

Key Insight : Methoxy groups improve metabolic stability compared to hydroxyl analogs while retaining bioactivity .

Substituent Variations at Position 4

Compound Substituent at Position 4 Impact on Structure-Activity Reference
Target compound Methyl Minimal steric hindrance; facilitates triazole ring planarity for target binding.
4-Phenyl analogs Phenyl Increased aromatic stacking; higher melting points (e.g., 196–198°C).
4-Benzyl derivatives Benzyl Enhanced lipophilicity; moderate antifungal activity (e.g., MIC ~50 μg/mL).

Key Insight : Methyl substitution optimizes steric compatibility with enzyme active sites .

Physicochemical Data

Compound Melting Point (°C) Solubility (LogP) Yield (%)
Target compound (estimated) 150–160 2.1–2.5 70–85
5-(Methylsulfonyl) analog (33) 120 1.8 38
3-(4-Chlorophenyl)-5-(benzylthio) (6r) 176–177 3.2 91
3-(Hydroxyphenyl) derivative 155–157 1.5 80

Key Insight : The target’s sulfinyl group likely confers a LogP between sulfides (higher) and sulfonates (lower), ideal for oral bioavailability .

Antimicrobial Activity

Compound MIC (μg/mL) Pathogens Tested Reference
Target compound (predicted) 10–50 C. albicans, S. aureus
3-(Hydroxyphenyl)-5-(thio) analog 5–20 E. coli, C. albicans (90% inhibition)
5-(Benzothiazole) derivative (6n) 25–100 B. subtilis, A. niger

Antioxidant Activity

Compound DPPH IC₅₀ (μM) FRAP Activity (μM Fe²⁺/g) Reference
Target compound (predicted) 30–40 120–150
3-(4-Chlorophenyl) Schiff base 45 90
3-(Hydroxyphenyl) analog 20 200

Key Insight : The methoxyphenyl group in the target compound may reduce antioxidant potency compared to hydroxyl analogs but improves stability .

Biological Activity

3-(4-Methoxyphenyl)-4-methyl-5-(methylsulfinyl)-4H-1,2,4-triazole is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article reviews its synthesis, biological activity, and potential therapeutic applications based on various studies.

  • Molecular Formula : C₁₁H₁₃N₃O₂S
  • Molecular Weight : 251.30 g/mol
  • CAS No. : 116850-68-1

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. A study focusing on related triazole compounds demonstrated their ability to inhibit tubulin polymerization and induce apoptosis in cancer cells such as HeLa and Jurkat cells. The mechanism involved mitochondrial depolarization and activation of apoptotic pathways (caspase-3 and PARP cleavage) .

Table 1: Anticancer Activity of Triazole Derivatives

Compound IDCell LineIC₅₀ (µM)Mechanism of Action
4lHeLa<10Tubulin inhibition, apoptosis
4oJurkat<15Mitochondrial depolarization
3gHT-29>10Inactive

Antimicrobial Activity

Triazoles are known for their antimicrobial properties. Compounds from this class have shown effectiveness against various pathogens, including bacteria and fungi. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, revealing moderate to strong antibacterial activity .

Table 2: Antimicrobial Activity of Triazole Derivatives

Compound IDTarget OrganismActivity
TZ55.7E. coliModerate
TZ53.7S. aureusStrong
TZ3a.7C. albicansModerate

Anti-inflammatory Effects

Triazole compounds also exhibit anti-inflammatory properties, which can be attributed to their ability to inhibit certain inflammatory mediators. Studies have shown that these compounds can reduce the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Case Studies

  • Case Study on Anticancer Efficacy
    A study synthesized several triazole derivatives and evaluated their anticancer efficacy against the HT-29 colorectal cancer cell line. The most active compounds displayed significant cytotoxicity and induced cell cycle arrest in the G0/G1 phase .
  • Evaluation of Antimicrobial Properties
    A series of newly synthesized triazoles were tested against a panel of bacterial strains, demonstrating varying degrees of effectiveness. The findings suggested that modifications in the triazole structure could enhance antimicrobial potency .

Q & A

How can I optimize the microwave-assisted synthesis of 3-(4-Methoxyphenyl)-4-methyl-5-(methylsulfinyl)-4H-1,2,4-triazole to maximize yield and purity?

Answer:
Microwave synthesis requires careful parameter tuning. Key variables include:

  • Temperature : Optimal ranges (e.g., 160–170°C) balance reaction speed and decomposition risks .
  • Reaction Time : Monitor progress at intervals (e.g., 15, 30, 45 minutes) using GC-MS to identify peak product concentration .
  • Pressure : Higher pressure (e.g., 12.2 bar) enhances solvent boiling points, improving reaction efficiency .
  • Oxidation Control : Use H₂O₂ in acetic acid to oxidize methylthio (-SMe) to methylsulfinyl (-SO-Me) groups while avoiding overoxidation to sulfones .

Validate purity via HPLC and characterize intermediates with IR (e.g., S=O stretch at ~1050 cm⁻¹) and ¹H NMR (methoxy singlet at δ 3.8–4.0 ppm) .

What advanced techniques resolve structural ambiguities in 1,2,4-triazole derivatives with sulfinyl groups?

Answer:

  • X-ray Crystallography : Resolves stereochemistry of the sulfinyl group (e.g., confirming S=O geometry) and torsional angles in the triazole ring .
  • DFT Calculations : Predict electronic properties (e.g., Fukui indices) to identify reactive sites and validate experimental NMR/IR data .
  • Chiral HPLC : Separates enantiomers if the sulfinyl group induces chirality, critical for pharmacological studies .
  • 2D NMR (COSY, HSQC) : Assigns coupling patterns for overlapping signals (e.g., aromatic protons in 4-methoxyphenyl) .

How do substituent variations at the 3- and 5-positions influence biological activity in 1,2,4-triazoles?

Answer:

  • Electron-Withdrawing Groups (EWGs) : Chloro or nitro substituents enhance antimicrobial activity by increasing membrane permeability .
  • Hydrophobic Moieties : Bulky groups (e.g., cycloheptyl) improve binding to hydrophobic enzyme pockets (e.g., GlyT1 inhibitors) .
  • Methoxyphenyl vs. Pyridinyl : Methoxy groups boost antioxidant activity via radical scavenging, while pyridine rings enhance metal coordination .

Methodological Tip : Use comparative SAR tables to correlate substituent effects with IC₅₀ values in bioassays .

How should I address contradictory data in antioxidant activity studies of triazole derivatives?

Answer:
Contradictions often arise from:

  • Assay Variability : DPPH vs. ABTS assays differ in radical stability; standardize protocols and use BHA/BHT as controls .
  • Solvent Effects : Polar solvents (e.g., DMSO) may quench radicals, artificially lowering activity. Test in multiple solvents .
  • Redox Side Reactions : Sulfinyl groups can act as pro-oxidants under certain conditions; validate via cyclic voltammetry .

Case Study : Compounds with 4-chlorophenyl showed higher activity in DPPH but lower in FRAP assays due to differing redox mechanisms .

What computational strategies predict the reactivity of methylsulfinyl-triazoles in nucleophilic substitution?

Answer:

  • Conceptual DFT : Calculate global electrophilicity (ω) and local softness (s⁺) to identify sites prone to nucleophilic attack .
  • MD Simulations : Model solvation effects (e.g., H₂O vs. DMF) on transition-state energetics .
  • NBO Analysis : Quantify hyperconjugative interactions (e.g., S=O → triazole ring) that stabilize intermediates .

Example : Methylsulfinyl groups exhibit higher electrophilicity at sulfur, favoring SN2 reactions with thiols .

How can I evaluate the stereochemical impact of the methylsulfinyl group on pharmacological activity?

Answer:

  • Atropisomer Separation : Use chiral columns (e.g., Chiralpak IA) to isolate enantiomers; confirm purity via polarimetry .
  • Pharmacokinetic Profiling : Compare logP, plasma protein binding, and metabolic stability of enantiomers .
  • Docking Studies : Molecular dynamics (e.g., AutoDock Vina) reveal enantiomer-specific binding to targets like GlyT1 .

Key Finding : (R)-enantiomers of GlyT1 inhibitors showed 10× higher potency than (S)-forms due to better hydrophobic pocket fit .

What protocols ensure reproducibility in synthesizing sulfoxide-containing triazoles?

Answer:

  • Oxidation Control : Titrate H₂O₂ stoichiometrically (1:1 molar ratio) to avoid sulfone formation; monitor via TLC .
  • Purification : Use silica gel chromatography with ethyl acetate/hexane (3:7) to separate sulfoxides from sulfides/sulfones .
  • Stability Testing : Store compounds under argon at -20°C to prevent sulfoxide disproportionation .

Validation : Elemental analysis (C, H, N ±0.3%) and HRMS confirm purity .

How do I design a QSAR model for predicting antioxidant activity in triazole derivatives?

Answer:

  • Descriptor Selection : Include electronic (HOMO/LUMO), steric (molar refractivity), and topological (Wiener index) parameters .
  • Training Set : Use 15–20 derivatives with experimentally determined IC₅₀ values from DPPH/ABTS assays .
  • Validation : Apply leave-one-out cross-validation; aim for R² > 0.85 and Q² > 0.7 .

Insight : Methoxy groups at para positions correlate with high activity due to resonance stabilization of phenoxyl radicals .

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